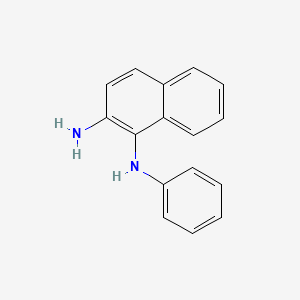

N~1~-Phenylnaphthalene-1,2-diamine

Description

N¹-Phenylnaphthalene-1,2-diamine (CAS: 110222-91-8, PubChem ID: 15930844) is an aromatic diamine featuring a naphthalene core substituted with a phenyl group at the N¹-position. Its molecular formula is C₁₆H₁₄N₂, with a molar mass of 234.12 g/mol . Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 2 each.

- XLogP3: 4 (indicating moderate lipophilicity).

- Topological polar surface area (TPSA): 38 Ų .

The compound’s extended aromatic system and dual amine groups make it a candidate for applications in organic synthesis, coordination chemistry, and materials science.

Properties

CAS No. |

110222-91-8 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-N-phenylnaphthalene-1,2-diamine |

InChI |

InChI=1S/C16H14N2/c17-15-11-10-12-6-4-5-9-14(12)16(15)18-13-7-2-1-3-8-13/h1-11,18H,17H2 |

InChI Key |

WAYQHSQVSBNKFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC3=CC=CC=C32)N |

Origin of Product |

United States |

Preparation Methods

Procedure:

Key Data:

| Parameter | Value |

|---|---|

| Yield | 65–78% |

| Catalyst Loading | 2 mol% Pd(OAc)₂ |

| Reaction Time | 24–36 hours |

Advantages : High regioselectivity; compatible with diverse aryl amines.

Limitations : Requires halogenated precursors and inert conditions.

Reductive Amination of 1-Nitro-2-phenylaminonaphthalene

This two-step process reduces a nitro group to an amine while retaining the phenyl substituent.

Procedure:

Key Data:

| Parameter | Value |

|---|---|

| Reduction Yield | 85–92% |

| Catalyst | 10% Pd/C (0.5 wt%) |

| Reaction Time | 6–8 hours |

Advantages : High functional group tolerance; scalable.

Limitations : Requires careful control of nitration regiochemistry.

Mannich Reaction with Naphthol Derivatives

The Mannich reaction constructs the diamine framework via a three-component condensation.

Procedure:

Key Data:

| Parameter | Value |

|---|---|

| Condensation Yield | 70–80% |

| Reduction Yield | 90–95% |

| Total Yield | 63–76% |

Advantages : One-pot potential; inexpensive reagents.

Limitations : Competing side reactions require precise stoichiometry.

Direct Amination Using Hydroxylamine Salts

A one-step method leveraging hydroxylamine to install both amine groups.

Procedure:

Key Data:

| Parameter | Value |

|---|---|

| Diamine Yield | 68–75% |

| Phenylation Yield | 60–65% |

| Catalyst | NH₄VO₃ (5 mol%) |

Advantages : Short synthetic route; green solvent system.

Limitations : Moderate yields for phenylation step.

Multi-Step Synthesis from Tetralone Derivatives

This route builds the naphthalene core from cyclic ketone precursors.

Procedure:

Key Data:

| Parameter | Value |

|---|---|

| Total Yield | 40–52% |

| Key Intermediate | 5-Nitro-1-tetralone |

Advantages : Flexible substitution patterns.

Limitations : Lengthy sequence; low overall yield.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Complexity |

|---|---|---|---|---|

| Buchwald–Hartwig | 65–78 | High | Moderate | High |

| Reductive Amination | 85–92 | Medium | High | Medium |

| Mannich Reaction | 63–76 | Low | High | Low |

| Direct Amination | 60–65 | Low | Moderate | Medium |

| Tetralone Synthesis | 40–52 | High | Low | High |

Chemical Reactions Analysis

Types of Reactions

N~1~-Phenylnaphthalene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert nitro groups to amine groups.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Zinc powder in ethanol is often used for reduction reactions.

Substitution: Friedel-Crafts alkylation and acylation reactions are typical methods for introducing substituents.

Major Products Formed

The major products formed from these reactions include benzimidazoles, benzotriazoles, and other heterocyclic compounds .

Scientific Research Applications

N~1~-Phenylnaphthalene-1,2-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for biologically active molecules.

Industry: The compound is used in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N1-Phenylnaphthalene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 summarizes the structural and physical properties of N¹-Phenylnaphthalene-1,2-diamine and related diamines:

Key Observations :

- Aromaticity : N¹-Phenylnaphthalene-1,2-diamine has the largest aromatic system, contributing to its higher molar mass and lipophilicity (XLogP3 = 4 vs. ≤1.8 for others).

- Hydrogen Bonding: The compound shares similar H-bonding capacity with 1,2-Diaminonaphthalene and N-Phenylethylenediamine but differs from dimethyl-substituted derivatives (e.g., N¹,N¹-Dimethylbenzene-1,2-diamine), which have fewer H-bond donors.

- TPSA: Lower TPSA (38 Ų) compared to 1,2-Diaminonaphthalene (52 Ų) suggests reduced polarity, impacting solubility and intermolecular interactions .

Stability and Commercial Considerations

- N¹-Phenylnaphthalene-1,2-diamine: Limited commercial availability (as of 2025) due to synthetic complexity and purification challenges .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.